molecular formula C15H23NO B5195904 2-methyl-N-[2-(propan-2-yl)phenyl]pentanamide

2-methyl-N-[2-(propan-2-yl)phenyl]pentanamide

Cat. No.: B5195904
M. Wt: 233.35 g/mol
InChI Key: RHOGTYRPIJCRKF-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(propan-2-yl)phenyl]pentanamide is an organic compound with a complex structure that includes both amide and alkyl groups

Properties

IUPAC Name

2-methyl-N-(2-propan-2-ylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-5-8-12(4)15(17)16-14-10-7-6-9-13(14)11(2)3/h6-7,9-12H,5,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOGTYRPIJCRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(propan-2-yl)phenyl]pentanamide typically involves the reaction of 2-methylpentanoic acid with 2-(propan-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(propan-2-yl)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: N-alkylated amides.

Scientific Research Applications

2-methyl-N-[2-(propan-2-yl)phenyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(propan-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropanamide: A simpler amide with similar structural features but lacking the phenyl group.

    N-methyl-2-propanamine: An amine with a similar alkyl group but different functional groups.

Uniqueness

2-methyl-N-[2-(propan-2-yl)phenyl]pentanamide is unique due to its combination of an amide group with a phenyl and alkyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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